molecular formula C8H12F3NO2 B15318285 Methyl 2-(trifluoromethyl)piperidine-3-carboxylate

Methyl 2-(trifluoromethyl)piperidine-3-carboxylate

Cat. No.: B15318285
M. Wt: 211.18 g/mol
InChI Key: XGQFXQBGSMIIPC-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C8H12F3NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The trifluoromethyl group attached to the piperidine ring significantly influences the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(trifluoromethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the trifluoromethyl group is introduced to the piperidine ring.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. Additionally, optimizing reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Piperidine derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(trifluoromethyl)piperidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator, where it can bind to active sites and alter the function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)piperidine
  • Methyl 2-(trifluoromethyl)pyridine-3-carboxylate
  • 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde

Uniqueness

Methyl 2-(trifluoromethyl)piperidine-3-carboxylate stands out due to its unique combination of the piperidine ring and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)piperidine-3-carboxylate

InChI

InChI=1S/C8H12F3NO2/c1-14-7(13)5-3-2-4-12-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3

InChI Key

XGQFXQBGSMIIPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCNC1C(F)(F)F

Origin of Product

United States

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